CNS Drug-Likeness Advantage: XLogP3 and Topological Polar Surface Area Profile Favor Blood-Brain Barrier Penetration
PubChem computed properties for 4-(benzylamino)benzonitrile (CID 9942509) yield a topological polar surface area (TPSA) of 35.8 Ų and an XLogP3 of 2.8, both within the optimal range for passive blood-brain barrier (BBB) penetration (TPSA < 60 Ų, logP 2–5) . In contrast, many benzonitrile analogs with larger TPSA values (e.g., 4-aminobenzonitrile, TPSA ≈ 63 Ų) or with lower logP exit the favorable CNS drug-likeness space, reducing their utility for CNS-targeted screening libraries.
| Evidence Dimension | Physicochemical suitability for passive blood-brain barrier penetration |
|---|---|
| Target Compound Data | TPSA = 35.8 Ų, XLogP3 = 2.8 (PubChem CID 9942509) |
| Comparator Or Baseline | CNS drug-likeness criteria: TPSA < 60–70 Ų and XLogP 2–5 (Lipinski and Clark models); 4-aminobenzonitrile TPSA ≈ 63 Ų |
| Quantified Difference | TPSA 35.8 Ų is 43% below the common 60 Ų upper limit for BBB penetration; XLogP3 2.8 falls within the optimal range, whereas 4-aminobenzonitrile (TPSA ~63 Ų) exceeds the threshold, reducing BBB penetration potential. |
| Conditions | Computed descriptors from PubChem at standard conditions; CNS drug-likeness criteria derived from literature consensus |
Why This Matters
Procurement of the para isomer for CNS-targeted compound synthesis directly reduces early-stage ADME attrition by providing a scaffold with pre-validated permeability descriptors, saving medicinal chemistry resources.
- [1] PubChem Compound Summary CID 9942509. 4-(Benzylamino)benzonitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/9942509 View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. View Source
